molecular formula C11H12N2O B1504691 4-(1H-Indazol-3-YL)butan-2-one CAS No. 214541-51-2

4-(1H-Indazol-3-YL)butan-2-one

Cat. No.: B1504691
CAS No.: 214541-51-2
M. Wt: 188.23 g/mol
InChI Key: CDLAOGKXZIBTLH-UHFFFAOYSA-N
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Description

4-(1H-Indazol-3-yl)butan-2-one (CAS 1021910-43-9) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C11H12N2O and a molecular weight of 188.23, features a ketone functional group tethered to the 3-position of the 1H-indazole heterocycle . This structure makes it a versatile precursor for the synthesis of more complex molecules. Its primary research application is as a key intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of kinase inhibitors as evidenced by its presence in relevant patent literature . The indazole scaffold is a privileged structure in drug discovery, and this ketone derivative allows researchers to readily incorporate this moiety into larger molecular architectures through various chemical transformations, such as nucleophilic additions or reductive aminations at the carbonyl center. As a solid, it should be stored according to standard laboratory safety protocols for stable organic compounds. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with established laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2H-indazol-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLAOGKXZIBTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699074
Record name 4-(2H-Indazol-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214541-51-2
Record name 4-(2H-Indazol-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Indazole Butanone Compounds

General Synthetic Approaches to Indazole Derivatives

The construction of the indazole core is a fundamental step in the synthesis of a wide array of derivatives. Various synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches. These methods offer diverse pathways to access the indazole scaffold, which can be subsequently functionalized.

Metal-Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, and the preparation of indazole derivatives is no exception. beilstein-journals.orgnih.gov These methods often provide high efficiency, selectivity, and functional group tolerance. beilstein-journals.org

Rhodium and copper catalysts have been successfully employed in the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation. nih.gov For instance, the reaction of ethyl benzimidates with nitrosobenzenes in the presence of a Rh(III)/Cu(II) catalytic system affords 1H-indazole derivatives in moderate to high yields. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization of azobenzenes with acrylates, in the presence of copper acetate, leads to the formation of 2H-indazoles. mdpi.com

Palladium-catalyzed reactions are also prevalent in indazole synthesis. These include intramolecular C-N bond formation of o-alkyne azoarenes and direct, regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. chim.itsigmaaldrich.com Copper-catalyzed reactions, such as the one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide, provide an efficient route to 2H-indazoles. chim.itsigmaaldrich.com

Table 1: Examples of Metal-Catalyzed Reactions for Indazole Synthesis

Catalyst System Reactants Product Type Reference
Rh(III)/Cu(II) Ethyl benzimidates, Nitrosobenzenes 1H-Indazoles nih.gov
Rhodium(III) Azobenzenes, Acrylates 2H-Indazoles mdpi.com
Palladium o-Alkyne azoarenes Indazoles chim.it

Environmentally Friendly and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable resources, and energy-efficient reaction conditions.

One such method involves the use of lemon peel powder as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. rsc.org This method offers good yields and avoids the use of hazardous catalysts. rsc.org Another green approach utilizes copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous catalyst for the synthesis of 2H-indazoles in a one-pot, three-component reaction using PEG-400 as a green solvent. orgsyn.org

Photocatalysis under visible light has also been explored for the metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) to yield 2H-indazoles. nih.gov This method is fast, efficient, and operates under neat conditions. nih.gov Furthermore, electrochemical methods are being developed for the functionalization of indazoles, offering a sustainable alternative to traditional chemical oxidants and reductants. sigmaaldrich.com

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. MCRs are highly atom-economical and offer a rapid and efficient way to generate molecular diversity.

The synthesis of 2H-indazoles can be achieved via a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles. sigmaaldrich.comresearchgate.net This method demonstrates a broad substrate scope and high tolerance for various functional groups. sigmaaldrich.com Another example is the Ugi-azide coupling, which has been utilized in a four-component synthesis of indazoles. youtube.com The sequential combination of MCRs in a one-pot fashion allows for the production of complex molecules like stereoselective substituted 2H-indazole analogues with increased efficiency and reduced waste. bohrium.com

Annulation and Cascade Reactions

Annulation and cascade reactions provide elegant and efficient pathways to construct the bicyclic indazole framework in a single synthetic operation. These reactions involve the formation of multiple bonds and rings in a sequential manner, often leading to complex molecular architectures from simple starting materials.

A notable example is the [3+2] annulation approach, where arynes react with hydrazones to construct the 1H-indazole skeleton. youtube.comresearchgate.net This method can be adapted to use both N-tosylhydrazones and N-aryl/alkylhydrazones under different reaction conditions to afford a variety of indazoles. youtube.com Similarly, the 1,3-dipolar cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. researchgate.net

Cascade reactions, such as the bifunctional Brønsted base-catalyzed cascade reaction, have been developed for the asymmetric synthesis of 1,7-annulated indazoles. scispace.com This process enables the formation of multiple chiral centers with high diastereoselectivities and enantioselectivities. scispace.com Rhodium(III)-catalyzed sequential C-H bond activation and intramolecular cascade annulation also represent a facile and efficient route to 1H-indazoles. nih.gov

Specific Synthetic Routes for Butanone-Substituted Indazoles

While general methods for indazole synthesis are well-established, the introduction of a butanone side chain at the C3-position to form compounds like 4-(1H-Indazol-3-YL)butan-2-one presents a specific synthetic challenge. The direct C3-alkylation of indazoles is often difficult due to the lack of nucleophilicity at this position. nih.gov

Methods for Constructing the Butanone Side Chain

Several strategies can be envisioned for the construction of the butanone side chain on the indazole ring, primarily focusing on the formation of a carbon-carbon bond at the C3 position.

One potential approach is the C3-acylation of the indazole ring . This can be achieved through a Friedel-Crafts-type reaction using a suitable acylating agent like butanoyl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid. However, the reactivity of the indazole ring towards Friedel-Crafts acylation needs to be considered, and protection of the nitrogen atoms may be necessary. A more modern approach involves the nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes, which could potentially use butanal as a precursor to the butanoyl group. rsc.org Once the butanoyl group is introduced, it can be further manipulated, for example, through a Grignard reaction with methylmagnesium bromide followed by oxidation to yield the desired butan-2-one moiety.

Another strategy involves the functionalization of a pre-existing C3 substituent . For instance, 1H-indazole-3-carbaldehyde could serve as a starting material. A Wittig reaction with (acetonylidene)triphenylphosphorane would introduce the but-2-en-1-one side chain, which could then be selectively reduced to the desired this compound. Alternatively, 1H-indazole-3-carbonitrile could undergo a Grignard reaction with a suitable organometallic reagent, followed by hydrolysis, to construct the butanone chain.

A third approach relies on cross-coupling reactions . A 3-haloindazole, which can be prepared through halogenation of the indazole core, can be coupled with a suitable organometallic reagent bearing the butanone functionality, such as a butanone-derived organozinc or organocuprate reagent, in the presence of a palladium or copper catalyst.

Finally, a radical-based approach could be considered. The C3-alkylation of 2H-indazoles has been reported using radical intermediates generated from various precursors. chim.it A similar strategy could potentially be developed to introduce the butanone side chain.

Table 2: Potential Strategies for Constructing the Butanone Side Chain on Indazole

Strategy Key Reaction Starting Material Reagents
C3-Acylation Friedel-Crafts Acylation Indazole Butanoyl chloride/anhydride, Lewis acid
Functionalization Wittig Reaction 1H-Indazole-3-carbaldehyde (Acetonylidene)triphenylphosphorane
Cross-Coupling Suzuki or Negishi Coupling 3-Haloindazole Butanone-derived organoboron or organozinc reagent, Pd catalyst

Derivatization Strategies on the Indazole Moiety for Butanone Analogs

The chemical modification of the indazole core is a critical strategy for developing new butanone analogs with tailored properties. These derivatizations primarily focus on substitution at the N-1 and N-2 positions of the indazole ring, as well as on the benzene (B151609) portion of the bicyclic system. The regioselectivity of these reactions is a key consideration, as the biological activity and physicochemical properties of the resulting isomers can vary significantly. researchgate.net

Functionalization of the benzene ring of the indazole moiety offers another avenue for creating diverse analogs. For example, 5-bromoindazoles can undergo Buchwald-Hartwig amination reactions with a variety of amines to introduce new substituents at this position. acs.org Furthermore, the synthesis of indazoles from substituted precursors, such as those derived from pyrazoles and internal alkynes, allows for the incorporation of various functional groups on the benzene ring, thereby altering the electronic properties of the molecule. researchgate.net

Strategies for creating fused indazole systems have also been explored. For instance, spiro-3H-indazoles can be rearranged to form fused 2H-indazoles through thermal or acid-mediated processes. orgsyn.org These complex heterocyclic systems offer unique structural motifs for the development of novel butanone analogs.

The following table provides examples of derivatization strategies on the indazole moiety:

Derivatization StrategyReagents and ConditionsPosition of FunctionalizationReference
N-EthylationTriethyl orthobenzoate, heatN-1 arkat-usa.org
N-ArylationBenzyne, AgOTf (catalyst)N-2 orgsyn.org
C-5 AminationVarious amines, Buchwald-Hartwig conditionsC-5 acs.org
Fused Ring FormationHeat or acid (TFA) on spiro-3H-indazolesForms fused 2H-indazoles orgsyn.org

Functionalization of the Butanone Side Chain in Indazole Derivatives

The butanone side chain of this compound offers multiple reactive sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key transformations include reactions at the carbonyl group and the adjacent methylene (B1212753) positions.

The ketone functionality is a primary target for derivatization. Standard ketonic reactions such as reduction, reductive amination, and Wittig-type olefination can be employed to introduce a variety of functional groups. For instance, reduction of the carbonyl group would yield the corresponding secondary alcohol, which could be further esterified or etherified. Reductive amination with primary or secondary amines would lead to the formation of N-substituted amino derivatives.

Functionalization of the carbon atoms alpha to the carbonyl group is another important strategy. Enolate formation under basic conditions allows for subsequent alkylation, acylation, or halogenation at the C-1 or C-3 positions of the butanone chain. The regioselectivity of these reactions would depend on the specific base and reaction conditions used, potentially allowing for selective modification at either the methyl or methylene position adjacent to the ketone.

Furthermore, the butanone side chain can be completely replaced or built upon through various synthetic routes. For example, Suzuki-Miyaura cross-coupling reactions on a pre-functionalized indazole, such as 3-iodo-1H-indazole, with appropriate organoboronic acids can be used to introduce a variety of side chains at the C-3 position, including those that can be subsequently converted to a butanone moiety. mdpi.com

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of ketone and side-chain chemistry are applicable. The following table outlines potential functionalization strategies for the butanone side chain:

Reaction TypeReagents and ConditionsPotential Product
Carbonyl ReductionNaBH₄, MeOH4-(1H-Indazol-3-yl)butan-2-ol
Reductive AminationR-NH₂, NaBH₃CNN-alkyl-4-(1H-Indazol-3-yl)butan-2-amine
Alpha-AlkylationLDA, R-X1- or 3-alkyl-4-(1H-Indazol-3-yl)butan-2-one
Wittig ReactionPh₃P=CH₂, THF3-(1H-Indazol-3-yl)-1-methyl-but-1-ene

Regioselectivity Considerations in Indazole Synthesis (e.g., 1H- versus 2H-Indazole Isomers)

The synthesis of indazole derivatives is often complicated by the formation of two regioisomers: the 1H- and 2H-indazoles. The position of the substituent on the nitrogen atom of the pyrazole (B372694) ring significantly influences the molecule's properties, making regioselective synthesis a critical aspect of indazole chemistry. researchgate.net The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net

Several factors dictate the regioselectivity of N-substitution on the indazole ring, including the reaction conditions, the nature of the electrophile, and the substituents already present on the indazole core. nih.govnih.gov For instance, alkylation of indazoles in alkaline solution with halo esters typically yields a mixture of N-1 and N-2 isomers, with the N-1 isomer being the predominant product. nih.gov

The choice of base and solvent system plays a crucial role. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. nih.govresearchgate.net This high selectivity is postulated to arise from the coordination of the sodium cation with the N-2 nitrogen and an electron-rich atom in the C-3 substituent, directing the alkylating agent to the N-1 position. nih.gov In contrast, using a solvent like DMF may disrupt this coordination, leading to decreased regioselectivity. nih.gov

Substituents on the indazole ring also exert a strong influence. Electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, can direct alkylation to the N-2 position with high selectivity. nih.govresearchgate.net Conversely, bulky substituents at the C-3 position can sterically hinder attack at the N-2 position, favoring N-1 alkylation. wuxibiology.com

It is also possible to achieve regioselective synthesis of 2H-indazoles. For example, direct alkylation of indazoles with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, can be mediated by Ga/Al or Al to yield 2H-indazoles. rsc.org Furthermore, TfOH-catalyzed reactions of indazoles with diazo compounds have been shown to afford N-2 alkylated products with high regioselectivity. rsc.org

The following table summarizes conditions influencing regioselectivity in indazole N-alkylation:

ConditionOutcomePlausible ReasonReference
NaH in THFFavors N-1 alkylationChelation of Na⁺ between N-2 and C-3 substituent nih.govresearchgate.netnih.gov
C-7 Electron-withdrawing groupFavors N-2 alkylationElectronic effects nih.govresearchgate.net
Ga/Al or Al mediationFavors N-2 alkylationLewis acid-base interactions rsc.org
TfOH catalysis with diazo compoundsFavors N-2 alkylationReaction mechanism involving protonation and nucleophilic attack rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Indazole Compounds

The unambiguous identification and structural elucidation of indazole derivatives, including the differentiation between N-1 and N-2 isomers, rely on a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of indazole compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of isomers and the confirmation of substitution patterns. nih.gov

In ¹H NMR spectra, the chemical shifts of the protons on the indazole ring are diagnostic for the position of N-substitution. For N-2 isomers, the resonances of the H-3 to H-6 protons typically appear at a lower frequency (upfield) compared to the corresponding N-1 isomers. nih.gov Conversely, the H-7 proton in N-2 isomers is deshielded and appears at a higher frequency (downfield) due to the anisotropic effect of the lone pair of electrons on the N-1 atom. nih.gov

¹³C NMR spectroscopy is also a powerful tool for distinguishing between N-1 and N-2 isomers. nih.gov The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a, are sensitive to the position of the substituent. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning proton and carbon signals unequivocally, especially in complex substituted indazoles. researchgate.net

The following table presents typical ¹H NMR chemical shift differences between N-1 and N-2 substituted indazoles:

ProtonN-1 IsomerN-2 IsomerReason for DifferenceReference
H-3 to H-6Higher frequencyLower frequencyElectronic environment changes nih.gov
H-7Lower frequencyHigher frequencyDeshielding by N-1 lone pair nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of indazole compounds with high accuracy. By providing a precise mass measurement, HRMS confirms the molecular formula of a synthesized molecule, which is a critical piece of data for its characterization. rsc.org The difference between the experimentally measured mass and the calculated mass for a proposed formula is typically in the low parts-per-million (ppm) range for a correct assignment. d-nb.info

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. While HRMS itself does not typically differentiate between N-1 and N-2 isomers based on the parent ion mass, tandem mass spectrometry (MS/MS) experiments can sometimes reveal characteristic fragment ions that may help in distinguishing between the two. For example, in some cannabimimetic indazole derivatives, a predominant fragment ion resulting from the cleavage of a substituent at the C-3 position has been observed. researchgate.net

The following table illustrates the utility of HRMS in compound characterization:

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
Ethyl 3-phenyl-1H-indazole-6-carboxylateC₁₆H₁₅N₂O₂267.1128267.1134 rsc.org
3-(Naphthalen-2-yl)-6-nitro-1H-indazoleC₁₇H₁₂N₃O₂290.0924290.0928 rsc.org
MDMB-4en-PINACAC₂₀H₂₈N₃O₃358.2131358.2132 d-nb.info

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information for indazole compounds, including the absolute confirmation of the substitution pattern and the distinction between N-1 and N-2 isomers. arkat-usa.orgresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.

X-ray crystallography has been instrumental in confirming the regioselectivity of N-alkylation reactions in indazole synthesis. For example, the structure of 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one was unambiguously determined by X-ray analysis, confirming that ethylation occurred at the N-1 position. arkat-usa.orgresearchgate.net Similarly, the structures of various other indazole derivatives, including fused and substituted analogs, have been elucidated using this method, providing crucial insights into their molecular geometry. orgsyn.orgmdpi.comnih.gov

The data obtained from X-ray crystallography, such as unit cell dimensions, bond angles, and torsion angles, serve as the ultimate reference for validating the structures proposed by spectroscopic methods.

The following table provides examples of crystallographic data for indazole derivatives:

CompoundCrystal SystemSpace GroupKey Structural Feature ConfirmedReference
3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-oneNot specifiedNot specifiedN-1 ethylation of the indazole nucleus arkat-usa.orgresearchgate.net
4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acidNot specifiedNot specifiedMolecular structure and atom numbering scheme mdpi.com
C₁₈H₁₇N₃O₃TriclinicP-1Dihedral angle between indazole and pyran-2,4-dione rings nih.gov

Computational Chemistry and in Silico Studies of Indazole Butanone Compounds

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the atomic level. For indazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

Research on various indazole scaffolds has shown their potential to interact with a wide range of biological targets, including protein kinases, enzymes involved in cancer progression, and receptors in the central nervous system. longdom.orgderpharmachemica.combiotech-asia.org For instance, indazole derivatives have been docked against targets such as Tyrosine Threonine Kinase (TTK), renal cancer-related proteins (PDB: 6FEW), and vascular endothelial growth factor receptors (VEGFR-2), which are crucial in oncology research. longdom.orgbiotech-asia.orgnih.gov

These studies typically reveal that the indazole core acts as a crucial scaffold, fitting into the active site of the target protein. The binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the heterocyclic ring system and aromatic amino acid residues. In a study involving novel indazole derivatives targeting a renal cancer-related protein, compounds showed high binding energies, indicating strong affinity. nih.govrsc.org The interactions often involve key amino acid residues like GLU672. researchgate.net Similarly, when docked against the aromatase enzyme, a target in breast cancer, specific indazole derivatives showed binding affinities up to -8.0 kcal/mol, forming hydrogen bonds with residues such as Arg115 and interacting with Met374. derpharmachemica.com

The butanone side chain of 4-(1H-Indazol-3-YL)butan-2-one introduces additional flexibility and potential interaction points. The ketone oxygen can act as a hydrogen bond acceptor, while the aliphatic chain can engage in hydrophobic interactions, potentially enhancing the binding affinity and selectivity for the target protein.

Compound SeriesBiological Target (PDB ID)Key Interacting ResiduesBinding Energy (kcal/mol)Reference
3-Carboxamide IndazolesRenal Cancer Protein (6FEW)GLU672High affinity noted nih.govresearchgate.net
Substituted IndazolesAromatase (3EQM)Arg115, Met374, Thr310-7.7 to -8.0 derpharmachemica.com
Indazole AnalogsAnticancer Target (2ZCS)Tyr248, Lys273, Val268, Arg171-6.80 to -7.45 researchgate.net
Indazole ScaffoldsVEGFR-2 (4AGD)--6.88 to -6.99 biotech-asia.org
Indazole ScaffoldsVEGFR-2 (4AG8)--6.70 to -7.39 biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding which structural features are most important for their biological effects.

2D-QSAR models correlate biological activity with physicochemical properties or topological descriptors that can be calculated from the two-dimensional structure of the molecule. These descriptors can include parameters related to electronic properties, hydrophobicity, and molecular size. For indazole derivatives, 2D-QSAR studies have been successfully developed to predict their anticancer activity. longdom.org

The development of a 2D-QSAR model typically involves selecting a set of known active compounds, calculating a variety of molecular descriptors, and then using statistical methods like Partial Least Square Regression (PLSR) to build a predictive equation. researchgate.net The statistical quality and predictive power of the model are assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). A robust 2D-QSAR model for indazole derivatives as TTK inhibitors showed a high correlation (r² = 0.9512), indicating a strong relationship between the selected descriptors and the observed anticancer activity. longdom.org

3D-QSAR models extend the analysis into three-dimensional space, considering the spatial arrangement of atoms. nih.gov These models, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), relate biological activity to the steric and electrostatic fields surrounding the molecules. researchgate.net The output is often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic charge are likely to increase or decrease activity.

In studies of indazole derivatives, 3D-QSAR has been crucial for understanding the structural requirements for potent activity. longdom.orgnih.gov For example, a 3D-QSAR model developed for indazole-based anticancer agents revealed that steric descriptors were critical factors governing their efficacy. longdom.org The contour maps generated from such analyses provide a visual guide for drug design; for instance, a green contour might indicate a region where adding a bulky group would enhance activity, while a yellow contour could suggest that steric bulk is detrimental in that area.

QSAR Model TypeTarget/ActivityStatistical ParameterValueReference
2D-QSARTTK Inhibitionr² (Correlation Coefficient)0.9512 longdom.org
2D-QSARTTK Inhibitionq² (Internal Cross-Validation)0.8998 longdom.org
2D-QSARTTK Inhibitionpred_r² (External Validation)0.8661 longdom.org
3D-QSAR (kNN-MFA)TTK Inhibitionq² (Internal Cross-Validation)0.9132 longdom.org
3D-QSARHIF-1α InhibitionNot specifiedStatistically significant nih.govresearchgate.net

Both 2D and 3D-QSAR studies converge on identifying the key structural attributes that drive the biological activity of indazole compounds. For the indazole scaffold, substitutions at different positions on the bicyclic ring system are critical. QSAR analysis of indazole estrogens indicated that substitutions at the 3rd position of the indazole nucleus are decisive for selectivity towards the β-estrogenic receptor. eurekaselect.com The study suggested that adding polar groups at this position could be beneficial. eurekaselect.com

For the butanone side chain in this compound, QSAR models would likely highlight the importance of the chain length and the position of the keto group. The steric and electronic properties of this chain influence how the molecule fits into the target's binding pocket and interacts with key residues. The 3D-QSAR contour maps often provide explicit guidance, suggesting that bulky, electron-donating, or electron-withdrawing groups are favored in specific spatial regions to optimize activity. longdom.orgnih.gov

Density Functional Theory (DFT) Calculations for Mechanistic and Tautomeric Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms and the relative stability of different molecular forms, such as tautomers.

The indazole ring can exist in two main tautomeric forms, 1H-indazole and 2H-indazole. Thermodynamic calculations and experimental studies have shown that the 1H-tautomer is generally the more stable and predominant form. nih.gov DFT calculations can precisely quantify the energy difference between these tautomers, providing a theoretical basis for this observation. nih.gov This is crucial for understanding the molecule's behavior, as the tautomeric form can significantly influence its reactivity and biological interactions.

DFT is also employed to calculate various molecular properties that relate to chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov In one study, DFT calculations revealed that specific 3-carboxamide indazole derivatives had substantial HOMO-LUMO energy gaps, which helps in understanding their electronic behavior. nih.govrsc.org Furthermore, Molecular Electrostatic Potential (MEP) maps, generated using DFT, visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack, offering insights into how the molecule will interact with biological targets. nih.govresearchgate.net

DFT has also been used to explore the mechanisms of reactions involving indazoles, such as regioselective N-alkylation, by modeling the transition states and reaction pathways. researchgate.net These calculations help explain why a reaction favors one product over another, which is vital for synthetic chemistry. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drug-Likeness

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are now routinely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success.

For indazole-butanone compounds, ADME prediction tools like SwissADME and pkCSM can estimate a range of crucial parameters. researchgate.netnih.govmdpi.com These predictions are based on the molecule's structure and include:

Lipophilicity (logP): This measures the compound's solubility in lipids versus water and affects its ability to cross cell membranes.

Aqueous Solubility (logS): Adequate solubility is necessary for absorption and distribution.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes involved in drug metabolism.

Drug-likeness is assessed using rules of thumb like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. japtronline.com Most small-molecule drugs adhere to these rules. Computational studies on indazole derivatives have frequently shown them to possess favorable ADMET profiles and good drug-likeness, suggesting they are promising candidates for oral bioavailability. longdom.orgbiotech-asia.orgresearchgate.net

PropertyDescriptionTypical Predicted Value for Indazole-like CompoundsReference
Molecular WeightMass of the molecule< 500 g/mol japtronline.com
logP (Lipophilicity)Octanol-water partition coefficient< 5 japtronline.com
H-bond DonorsNumber of OH and NH groups< 5 japtronline.com
H-bond AcceptorsNumber of O and N atoms< 10 japtronline.com
TPSATopological Polar Surface Area< 140 Ų researchgate.net
GI AbsorptionHuman gastrointestinal absorptionHigh mdpi.comresearchgate.net
BBB PermeantBlood-Brain Barrier penetrationVariable (Yes/No) mdpi.comresearchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of macromolecules. In the context of drug discovery, MD simulations provide detailed insights into the interactions between a ligand, such as an indazole-butanone compound, and its biological target at an atomic level. These simulations model the movement of atoms and molecules over time, offering a dynamic view of the binding process that is not available through static methods like molecular docking.

The primary goal of MD simulations in this context is to assess the stability of the ligand-protein complex and to characterize the key intermolecular interactions that govern binding affinity and selectivity. By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes, the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition.

Several studies have employed MD simulations to investigate the interactions of various indazole derivatives with their respective protein targets. For instance, simulations have been utilized to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results from such simulations can indicate the stability of the test compound within the active site of the enzyme. researchgate.net Similarly, the therapeutic potential of the indazole derivative Bindarit against the K-ras receptor has been explored using MD simulations to assess the dynamic interactions and conformational changes upon ligand binding. nih.gov

A key aspect of analyzing MD simulation data is the calculation of binding free energies, often using methods like the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) approach. This allows for a quantitative estimation of the binding affinity, which can be used to rank different compounds and guide further optimization. researchgate.net The analysis of MD trajectories also helps in identifying specific amino acid residues that play a critical role in anchoring the ligand within the binding pocket. These interactions can include hydrogen bonds, π-π stacking, π-cation, and hydrophobic interactions. mdpi.com

For example, in a study of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, MD simulations confirmed that these compounds can efficiently bind to the kinase pocket. The stability of their binding poses was attributed to the formation of hydrogen bonds and other interactions with key amino acids like Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. mdpi.com

The insights gained from molecular dynamics simulations are invaluable for structure-based drug design. They provide a rationale for the observed biological activity of compounds and offer a predictive framework for designing new derivatives with improved potency and selectivity. By understanding the dynamic nature of ligand-target interactions, scientists can make more informed decisions in the iterative process of developing novel therapeutic agents based on the indazole scaffold.

Table 1: Examples of Molecular Dynamics Simulation Studies on Indazole Derivatives

Indazole Derivative ClassTarget ProteinKey Findings from MD SimulationsInteracting Residues
1H-indazole analogsCyclooxygenase-2 (COX-2)The test compound BDF was found to be relatively stable in the active sites of the COX-2 enzyme. researchgate.netPhe381, Leu352, Val523, Val116, Leu531, Leu359, and Ala527. researchgate.net
Bindarit (an indazole-derived compound)K-rasBindarit showed a higher binding affinity than the reference compound, and its binding induced conformational changes in the K-Ras G12D binding site. nih.govNot specified in the provided text.
3-Carboxamide indazole derivativesRenal cancer-related protein (PDB: 6FEW)Derivatives 8v, 8w, and 8y exhibited the highest binding energies. nih.govASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762. nih.gov
Arylsulphonyl indazole derivativesVEGFR2 kinaseThe compounds can efficiently bind into the kinase pocket, stabilized by hydrogen bonds, π–π stacking, π–cation, and hybrid interactions. mdpi.comAla866, Lys868, Glu885, Thr916, Glu917, and Phe918. mdpi.com

Pharmacological and Biological Activity Profiling of 4 1h Indazol 3 Yl Butan 2 One and Indazole Butanone Derivatives

Anticancer Activity and Associated Mechanisms

Indazole-butanone derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis in malignant cells. nih.govrsc.org The structural versatility of the indazole ring allows for modifications that can be tailored to target specific molecular pathways implicated in oncogenesis. nih.govrsc.org

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes such as proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. rsc.orgnih.gov The indazole scaffold has proven to be an effective pharmacophore for designing potent kinase inhibitors. rsc.orgrsc.org Several indazole-containing drugs, such as Axitinib and Pazopanib, are approved for cancer treatment and function by targeting various kinases. rsc.orgrsc.org Derivatives of the indazole-butanone structure are being actively investigated for their ability to inhibit a range of kinases critical to tumor growth and angiogenesis.

Key kinases targeted by indazole derivatives include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Indazole-pyrimidine based derivatives have been synthesized and evaluated as potent VEGFR-2 kinase inhibitors. nih.govrsc.org For instance, one of the most active compounds, 6i, showed an IC50 value of 24.5 nM against VEGFR-2. rsc.org Another study designed several VEGFR-2 kinase inhibitors based on an indazole scaffold, with the most potent compound exhibiting an IC50 of 1.24 nM. nih.gov

c-Met: The c-Met proto-oncogene encodes the hepatocyte growth factor receptor, and its aberrant activation is linked to tumor growth, invasion, and metastasis. Merestinib is an example of a c-Met inhibitor that contains the indazole moiety. rsc.orgresearchgate.net

Fibroblast Growth Factor Receptor (FGFR): FGFRs are involved in cell proliferation, differentiation, and migration. Indazole derivatives have been developed as inhibitors of FGFR, showing potential in treating cancers driven by FGFR aberrations. nih.gov

Other Kinases: The indazole scaffold has been utilized to develop inhibitors for a wide range of other kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 90 (HSP90), Leucine-rich repeat kinase 2 (LRRK2), and Polo-like kinase 4 (a member of the TTK family). rsc.orgrsc.orgnih.govmedchemexpress.com For example, a series of 4-(3-1H-indazolyl)amino quinazoline (B50416) derivatives were developed as potent PAK4 (p21-activated kinase 4) inhibitors, with some compounds showing IC50 values as low as 9 nM. nih.gov

Table 1: Kinase Inhibition by Selected Indazole Derivatives
Derivative ClassTarget KinasePotency (IC50)Reference
Indazole-pyrimidine derivative (6i)VEGFR-224.5 nM rsc.org
Indazole derivative (Compound 30)VEGFR-21.24 nM nih.gov
4-(3-1H-indazolyl)amino quinazoline (27j)PAK49 nM nih.gov
3-Aminoindazole derivative (Entrectinib)ALK12 nM nih.gov

Anti-proliferative Effects on Various Human Cancer Cell Lines

Indazole-butanone derivatives have demonstrated significant anti-proliferative activity against a broad spectrum of human cancer cell lines. This cytotoxicity is a direct consequence of their mechanisms of action, including kinase inhibition and induction of apoptosis.

Studies have reported the efficacy of these compounds against cell lines such as:

Leukemia (HL60, K562): Certain indazole derivatives have shown potent cytotoxic effects against leukemia cell lines. researchgate.netnih.gov For example, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govbohrium.com

Lung Cancer (A549): The anti-proliferative activity against A549 lung cancer cells has been documented for several indazole compounds. nih.govnih.gov One derivative, compound 27e, possessed strong antiproliferative activity against A549 cells with an IC50 value of 0.61 μM. nih.gov Other imatinib (B729) analogs incorporating an indazole-linked moiety also showed potency against A549 cells, with IC50 values around 6.4-7.3 μM. mdpi.com

Hepatocellular Carcinoma (Hep-G2, SMMC-7721): Indazole derivatives have been shown to inhibit the growth of liver cancer cells. nih.govresearchgate.netjksus.org

Colorectal Carcinoma (HCT116): The growth inhibitory activity of indazole compounds against HCT116 cells has been established. nih.govresearchgate.net

Breast Cancer (MCF7): Several studies have confirmed the cytotoxic effects of indazole derivatives on MCF-7 breast cancer cells. nih.govresearchgate.netjapsonline.com

Prostate Cancer (PC-3): The anti-tumor activity of indazole derivatives extends to prostate cancer cell lines like PC-3. nih.govdntb.gov.ua

Table 2: Anti-proliferative Activity of Selected Indazole Derivatives
Derivative/CompoundCell LineCancer TypePotency (IC50 in µM)Reference
Compound 6oK562Chronic Myeloid Leukemia5.15 nih.govbohrium.com
Compound 27eA549Lung Cancer0.61 nih.gov
Compound 2fA549Lung Cancer0.23 nih.gov
Compound 2fHepG2Hepatocellular Carcinoma0.43 nih.gov
Compound 2fMCF-7Breast Cancer0.31 nih.gov
Compound 2fHCT116Colorectal Cancer0.29 nih.gov
Compound 1HL-60Leukemia2.70 researchgate.net
Compound 1SMMC-7721Hepatocellular Carcinoma3.80 researchgate.net

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, indazole derivatives can modulate critical cellular signaling pathways that are often dysregulated in cancer. One such pathway involves the Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govmdpi.com It controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov

The transcriptional activity of HIF-1α is a key target for cancer therapy. nih.govresearchgate.net Indazole derivatives have been identified as inhibitors of HIF-1 transcriptional activity. nih.gov By inhibiting HIF-1, these compounds can disrupt the adaptive mechanisms that allow cancer cells to thrive in hypoxic conditions, thereby suppressing tumor growth and progression. The mechanism of inhibition can involve preventing the stabilization of the HIF-1α subunit or blocking its ability to activate target genes. researchgate.netresearchgate.net

Antimicrobial and Antiprotozoal Activity

In addition to their anticancer properties, the indazole scaffold is a key structural motif in compounds with potent antimicrobial and antiprotozoal activities. nih.govresearchgate.netnih.gov The planar, aromatic nature of the indazole ring system facilitates interactions with various biological targets in microbial and protozoan pathogens.

Antibacterial Spectrum and Efficacy

Indazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govorientjchem.org Guided by structure-based drug design, novel indazole derivatives have been discovered as inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target for antibiotics. nih.gov This class of inhibitors shows excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies have reported activity against various bacterial species:

Staphylococcus aureus nih.gov

Escherichia coli researchgate.netorientjchem.org

Bacillus cereus orientjchem.org

Xanthomonas campestris orientjchem.org

Enterococcus faecalis nih.gov

The efficacy is often determined by the nature and position of substituents on the indazole ring, which influence the compound's physicochemical properties and its interaction with the bacterial target. researchgate.net

Table 3: Antibacterial Activity of Selected Indazole Derivatives
DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Indazole derivative 5S. aureus64-128 nih.gov
Indazole derivative 5S. epidermidis64-128 nih.gov
Indazole derivative 2E. faecalis≤128 nih.gov
Indazole derivative 3E. faecalis≤128 nih.gov

Antifungal Spectrum and Efficacy

The development of new antifungal agents is crucial due to the rise of invasive fungal infections and drug resistance. Indazole derivatives have shown promise in this area, exhibiting activity against a range of pathogenic fungi. nih.govnih.gov The antifungal activity is often broad-spectrum, targeting key fungal pathogens.

Notable antifungal activity has been observed against:

Candida albicans: This opportunistic yeast is a common cause of fungal infections. Several indazole derivatives have demonstrated the ability to inhibit the growth of C. albicans. nih.govresearchgate.netorientjchem.org

Candida glabrata: Another important Candida species, against which indazole compounds have shown inhibitory effects. nih.gov

The mechanism of antifungal action for some heterocyclic compounds involves the induction of oxidative stress within the fungal cells, leading to DNA damage and cell death. nih.gov While the specific mechanisms for all antifungal indazoles are not fully elucidated, their ability to disrupt essential fungal processes makes them attractive candidates for further development.

Antiprotozoal Efficacy (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

The indazole nucleus is a key structural motif in compounds exhibiting a wide range of pharmacological activities, including antiparasitic properties. Research has demonstrated that various indazole derivatives possess significant antiprotozoal activity against several human pathogens.

Studies have shown that a series of 2-phenyl-2H-indazole derivatives displayed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The biological assays revealed that structural modifications, such as the presence of electron-withdrawing groups on the 2-phenyl ring, can enhance the antiprotozoal effects. Notably, all tested 2-phenyl-2H-indazole derivatives were found to be more potent against E. histolytica than 1H-indazole itself, suggesting that the 2-phenyl substitution is crucial for this activity. Specifically, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions exhibited the highest potency, with IC50 values below 0.050 µM against E. histolytica. nih.gov

While the broader class of indazole derivatives has shown considerable promise as antiprotozoal agents, specific studies on the efficacy of 4-(1H-indazol-3-yl)butan-2-one against Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis are not extensively documented in the currently available literature. Further research is needed to determine the specific activity profile of this compound and its butanone derivatives against these protozoan parasites.

Targeting Microbial Enzymes (e.g., DNA Gyrase B)

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibacterial drug development. This enzyme is composed of two subunits, GyrA and GyrB. The GyrB subunit contains the ATPase active site, which is crucial for the enzyme's function in DNA supercoiling. Inhibition of DNA gyrase B disrupts bacterial DNA replication and transcription, leading to cell death.

Anti-inflammatory Activity and Related Pathways

Indazole derivatives have been recognized for their significant anti-inflammatory properties, with several compounds from this class being developed as therapeutic agents. nih.gov The mechanisms underlying these effects often involve the modulation of key inflammatory pathways.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While specific data on the COX-2 inhibitory activity of this compound is not detailed in the available literature, the indazole scaffold is a known pharmacophore in several COX-2 inhibitors. For instance, a number of 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones have been synthesized and evaluated for their anti-inflammatory and COX-2 inhibitory activities. nih.gov This suggests that the indazole ring system can be a valuable component in the design of new and effective COX-2 inhibitors. Further investigation is required to ascertain the specific COX-2 inhibitory potential of this compound and its derivatives.

Neuropharmacological Applications

The versatile chemical nature of the indazole ring has also led to its exploration in the context of neurological disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov

Recent studies have identified indazole derivatives as novel and potent inhibitors of MAO. Specifically, a series of C5- and C6-substituted indazole derivatives were found to be highly potent and selective inhibitors of human MAO-B, with IC50 values in the submicromolar range. For example, certain C5-substituted indazoles exhibited MAO-B inhibition with IC50 values ranging from 0.0025 to 0.024 µM. Kinetic studies have shown that these indazole derivatives act as competitive inhibitors of MAO.

Although direct experimental data for this compound as an MAO inhibitor is not available, the established activity of other indazole derivatives suggests that this compound and its analogs could also exhibit inhibitory effects on MAO enzymes. The nature and position of substituents on the indazole ring are known to significantly influence the potency and selectivity of MAO inhibition.

Table 2: MAO-B Inhibition by Substituted Indazole Derivatives This table presents data for a series of C5- and C6-substituted indazole derivatives and does not include specific data for this compound.

Compound IDSubstitutionMAO-B IC50 (µM)
Derivative 1C50.0025
Derivative 2C50.024
Derivative 3C6-
Derivative 4C6-

LRRK2 Antagonism for Neurodegenerative Disease Research

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene, particularly those that increase its kinase activity, are linked to the development of both familial and idiopathic Parkinson's disease (PD). wikipedia.orgnih.gov This genetic validation has established LRRK2 as a significant therapeutic target, with the inhibition of its kinase activity being a promising strategy for a disease-modifying treatment. nih.govresearchgate.net

A number of potent and selective LRRK2 kinase inhibitors based on the indazole scaffold have been developed. wikipedia.org Through high-throughput screening and subsequent optimization, indazole-based compounds were identified as promising leads. nih.gov Structure-activity relationship (SAR) studies led to the development of N-heteroaryl indazole derivatives that demonstrate excellent potency and selectivity for LRRK2. wikipedia.orgamegroups.cn For instance, the compound MLi-2, a 3-(4-pyrimidinyl) indazole, emerged from these efforts as a highly potent, selective, and orally available brain-penetrant LRRK2 inhibitor. nih.gov In vitro biochemical assays showed that MLi-2 inhibited the G2019S mutant of LRRK2 with a very low IC50 value, and it demonstrated high selectivity when tested against a large panel of other kinases. wikipedia.org Further research focused on integrating central nervous system (CNS) drug-like properties into these inhibitors, leading to the discovery of unique spirocarbonitrile motifs that imparted extraordinary potency and favorable pharmacokinetic profiles. researchgate.net

CompoundTargetActivity (IC50)Reference
MLi-2LRRK2 (G2019S mutant)0.76 nM wikipedia.org
MLi-2 (Cellular Assay)LRRK2 Phosphorylation (S935)1.4 nM wikipedia.org
Compound 25 (1-heteroaryl-1H-indazole)LRRK2Exceptional on-target potency researchgate.net

Cannabinoid Receptor (CB1) Agonism and Antagonism

The indazole core is a key structural feature in many synthetic cannabinoid receptor agonists (SCRAs), which are compounds that bind to and activate the cannabinoid 1 (CB1) and 2 (CB2) receptors. nih.gov These synthetic compounds, often indazole-3-carboxamide derivatives, have been widely studied for their high affinity and potency at the CB1 receptor. nih.govsemanticscholar.org The structure of these derivatives significantly influences their activity. For example, SCRAs featuring an indazole core with a "bulky" tert-butyl moiety in the pendant amino acid side chain, such as ADB-BINACA, have been shown to be particularly potent CB1 agonists. semanticscholar.org Halogenation of the indazole core also modulates activity; analogs with a fluorine at the 5-position generally exhibit low EC50 values, indicating high potency. nih.gov

Conversely, the indazole scaffold has also been utilized to develop CB1 receptor antagonists. Antagonism of the CB1 receptor has been explored as a therapeutic strategy for treating obesity and related metabolic disorders. amegroups.orgnih.gov Rimonabant, a well-characterized CB1 antagonist, is based on a pyrazole (B372694) structure, which shares heterocyclic similarities with indazole. amegroups.orgnih.gov Structure-activity relationship studies of pyrazole and related heterocyclic antagonists have shown that specific substitutions at positions around the core ring are critical for determining whether a compound acts as an antagonist or an agonist. acs.org For these antagonists, the interaction with specific amino acid residues, such as Lys-192 in the CB1 receptor, is considered crucial for their inverse agonist activity. nih.gov

CompoundTargetActivity TypeActivity (EC50 / Ki)Reference
ADB-BINACACB1 ReceptorAgonistEC50 = 6.36 nM semanticscholar.org
4F-MDMB-BINACACB1 ReceptorAgonistEC50 = 7.39 nM semanticscholar.org
ADB-FUBINACACB1 ReceptorAgonistEC50 = 0.69 nM nih.gov
RimonabantCB1 ReceptorAntagonist / Inverse AgonistKi = 2 nM nih.gov

Serotonin Receptor (5-HT3, 5-HT1A) Modulation

The indazole nucleus is a key pharmacophore for antagonists of the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in the vomiting reflex. mdpi.comnih.gov The most prominent example is Granisetron, a potent and selective 5-HT3 receptor antagonist used clinically as an antiemetic to manage nausea and vomiting induced by chemotherapy. austinpublishinggroup.comwikipedia.org The development of Granisetron (BRL 43694) arose from SAR studies that identified indazole-3-carboxylic acid derivatives as highly effective antagonists, devoid of the dopamine receptor activity seen in earlier compounds. nih.govmdpi.com The indazole ring system, a carbonyl group, and a basic nitrogen center at specific distances are considered key features for high-affinity binding to the 5-HT3 receptor. acs.org

Indazole derivatives have also been explored as modulators of other serotonin receptors, including the 5-HT1A and 5-HT2 subtypes. nih.gov The indazole ring can act as an effective bioisostere for the indole (B1671886) nucleus found in endogenous serotonin and many tryptamine-based receptor agonists. nih.gov This substitution can improve metabolic stability and pharmacokinetic properties. nih.gov Recently, substituted indazole-ethanamines, which are direct analogs of serotonergic tryptamines like 5-MeO-DMT, have been synthesized and characterized as potent 5-HT2 receptor agonists. nih.gov While the primary focus of these studies was the 5-HT2A subtype, activity at 5-HT1A receptors is also a critical part of the pharmacological profile of such compounds, as 5-HT1A receptor agonists are investigated for the treatment of anxiety and depression.

Compound Class / ExampleTargetActivity TypeReference
Indazole-3-carboxylic acid derivatives5-HT3 ReceptorAntagonist nih.gov
Granisetron (BRL 43694)5-HT3 ReceptorSelective Antagonist austinpublishinggroup.comwikipedia.org
Indazole-ethanamine derivatives5-HT2 ReceptorsAgonist nih.gov
Indolylalkylpiperazine derivatives5-HT1A ReceptorAgonist

Other Reported Biological Effects and Therapeutic Areas

Antithrombotic Activity

Derivatives of indazole have been identified as potent antithrombotic agents. nih.gov These compounds show potential for the prevention and treatment of conditions such as deep vein thrombosis (DVT). nih.gov The mechanism of action for some of these derivatives involves the potent and selective inhibition of thrombin, the final serine protease enzyme in the coagulation cascade. nih.gov By inhibiting thrombin, these compounds can effectively control thrombosis.

Other indazole derivatives have been shown to inhibit blood platelet aggregation induced by collagen. acs.org In studies, certain synthesized indazole compounds demonstrated significant inhibition of thrombus formation in both arterioles and venules following oral administration in rat models. acs.org The antithrombotic effect of some of these compounds is suggested to be mediated by the inhibition of phosphodiesterase isoform PDE 5, rather than by the activation of soluble guanylate cyclase. acs.org

Compound Class / ExampleMechanismActivity (IC50)Reference
Indazole derivatives (Patent CA2280279C)Thrombin InhibitionNot specified nih.gov
Compound 4f (Indazole derivative)Collagen-induced platelet aggregation85 µM acs.org
Compound 4g (Indazole derivative)Collagen-induced platelet aggregation90 µM acs.org

Antioxidant Properties

The indazole scaffold is a structural component of molecules that exhibit significant antioxidant activity. Various studies have demonstrated the free radical scavenging capabilities of indazole derivatives using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

In one study, several newly synthesized indazole derivatives were found to be good scavengers against both DPPH and ABTS radicals. Another investigation into the anti-inflammatory activity of indazole and its derivatives found that the compounds inhibited DPPH activity in a concentration-dependent manner. For example, 6-nitroindazole (B21905) showed a high degree of inhibition (72.60%) at a concentration of 200 µg/ml. This antioxidant action, which involves scavenging reactive oxygen species, may contribute to the other biological effects observed for these compounds, such as their anti-inflammatory properties.

Compound / ClassAssayActivityReference
Indazole derivativesDPPH & ABTSGood scavenging activity
IndazoleDPPH57.21% inhibition at 200µg/ml
5-aminoindazoleDPPH51.21% inhibition at 200µg/ml
6-nitroindazoleDPPH72.60% inhibition at 200µg/ml

Antihypertensive Activity

Molecules containing indazole and indole scaffolds have been shown to possess antihypertensive properties. austinpublishinggroup.commdpi.com These heterocyclic compounds can bind to various receptors with high affinity, making them valuable structures for the design of bioactive agents. austinpublishinggroup.commdpi.com The antihypertensive effects of indazole derivatives have been demonstrated in several studies. For instance, administration of certain indazole analogues markedly reduced systolic blood pressure in spontaneously hypertensive rat models. austinpublishinggroup.com The mechanisms underlying these effects can vary, with some compounds acting as angiotensin-converting enzyme (ACE) inhibitors. The development of indazole-based therapeutics for hypertension continues to be an active area of research. austinpublishinggroup.com

Anti-HIV Activity

The indazole core is a recognized pharmacophore in the development of antiviral agents, with various derivatives demonstrating notable anti-HIV activity. nih.govresearchgate.net Research has focused on designing indazole-containing molecules that can inhibit key viral enzymes essential for the replication of HIV.

One study focused on creating a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov By employing a molecular hybridization strategy, researchers designed and synthesized compounds that exhibited moderate to excellent activity against wild-type (WT) HIV-1. nih.gov Several of these derivatives demonstrated potent inhibition, with EC₅₀ values in the nanomolar range. nih.gov Compound 5q emerged as the most potent, with an EC₅₀ of 6.4 nM against WT HIV-1 and also showed significant activity against several common drug-resistant mutant strains, including K103N, Y181C, and E138K. nih.gov

Further computational studies on indazole-2-pyrone hybrids have also suggested potential anti-HIV-1 activity, indicating that the indazole scaffold can be effectively combined with other heterocyclic systems to explore new antiviral agents. doi.org

Anti-HIV-1 Activity of Selected Indazolyl-Substituted Piperidin-4-yl-aminopyrimidine Derivatives nih.gov
CompoundEC₅₀ (μM) against WT HIV-1Selectivity Index (SI)
5a0.015>3333
5f0.011>9091
5m0.0075>13333
5q0.00642500

Antispermatogenic Activity

A significant body of research has been dedicated to the study of indazole-3-carboxylic acids as non-hormonal male contraceptive agents. oup.comnih.gov These compounds have been shown to potently and often reversibly inhibit spermatogenesis by targeting Sertoli cells within the seminiferous tubules. nih.govnih.gov

Lonidamine, an early derivative, demonstrated this activity but was accompanied by undesirable side effects. oup.com Subsequent research led to the development of more potent and targeted analogues. One such derivative, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid , was identified as a highly potent antispermatogenic agent. nih.govacs.org Histological examination in rats treated with these active derivatives revealed disorganization of the seminiferous tubules, characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared unaffected. nih.gov

More recently, a novel analogue named gamendazole (B1674601) has shown exceptional potency. In preclinical studies, a single oral dose of gamendazole was sufficient to induce infertility in male rats. nih.gov Specifically, 100% infertility was achieved three weeks after a single 6 mg/kg oral dose. nih.gov Gamendazole is believed to exert its effect by targeting Sertoli cells, as evidenced by its ability to inhibit the production of inhibin B in vitro. nih.gov

Antispermatogenic Activity of Selected Indazole-3-Carboxylic Acid Derivatives
Compound NameKey Research FindingReference
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidIdentified as a potent antispermatogenic agent causing lesion and loss of spermatocytes and spermatids in rats. nih.gov
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acidDemonstrated potent antispermatogenic activity. nih.gov
1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acidShowed potent antispermatogenic activity. nih.gov
GamendazoleAchieved 100% infertility in male rats 3 weeks after a single 6 mg/kg oral dose. Believed to primarily target Sertoli cells. nih.gov

Structure Activity Relationship Sar Studies of 4 1h Indazol 3 Yl Butan 2 One and Analogs

Identification of Pharmacophores and Key Binding Motifs

The 1H-indazole ring itself is considered a key pharmacophore, capable of engaging in crucial interactions with biological targets. nih.govresearchgate.net Docking studies on indazole-based IDO1 inhibitors have shown that the 1H-indazole motif makes effective interactions with the ferrous ion of the heme group and with hydrophobic pockets within the enzyme's active site. nih.gov This demonstrates that the indazole structure is a potent scaffold for this target.

For indazole-based kinase inhibitors, the indazole ring often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The specific substitution pattern on the indazole ring and the nature of the side chain at position 3 then determine the selectivity and potency for different kinases. nih.govnih.gov In the case of 4-(1H-indazol-3-yl)butan-2-one, the key pharmacophoric elements would likely include:

The 1H-indazole core for primary target recognition (e.g., hinge binding in kinases or hydrophobic/metal interactions in other enzymes).

The nitrogen atoms of the pyrazole (B372694) ring as hydrogen bond acceptors or donors.

The butan-2-one side chain, with the ketone oxygen acting as a potential hydrogen bond acceptor and the alkyl chain contributing to hydrophobic interactions.

Correlations between Structural Attributes and Specific Biological Target Interactions

The correlation between the structural features of indazole derivatives and their interaction with specific biological targets is a central theme in their development as therapeutic agents.

For kinase inhibition, the indazole scaffold has been successfully employed to target receptor tyrosine kinases (RTKs) and components of the PI3K pathway. nih.govnih.gov In a series of 3-ethynyl-1H-indazoles, the indazole ring was essential for activity, and its replacement with a pyrazolopyridine ring led to a significant decrease in potency against PI3Kα. nih.gov This highlights a specific requirement for the indazole core for interaction with this target.

In the context of IDO1 inhibition, SAR analysis has suggested that substituents at the C4 and C6 positions of the 1H-indazole scaffold play a crucial role. nih.gov This indicates that the shape and electronic distribution around the benzene (B151609) portion of the indazole ring are critical for fitting into the enzyme's active site and achieving potent inhibition.

Preclinical and Translational Research on Indazole Butanone Compounds

In Vitro Biological Evaluation and High-Throughput Screening Assays

The initial step in assessing the therapeutic potential of indazole-butanone derivatives involves comprehensive in vitro (cell-free or cell-based) biological evaluation. High-Throughput Screening (HTS) is a cornerstone of this process, allowing for the rapid assessment of large libraries of chemical compounds against specific biological targets. nih.govresearchgate.net HTS campaigns utilize automated instruments and miniaturized assays to generate data on the efficacy and structure-activity relationships (SAR) of novel compounds. nih.gov These assays are often based on platforms such as absorbance, fluorescence, and luminescence to measure the compound's effect on a target. researchgate.net

For the indazole scaffold, HTS has been instrumental in identifying compounds with a wide array of biological activities. For instance, a screen of over 100,000 synthetic compounds led to the identification of a potent indazole sulfonamide with activity against Mycobacterium tuberculosis. researchgate.netnih.gov Similarly, in silico HTS, a computational approach, has been used to identify indazole-based inhibitors of Unc-51-Like Kinase 1 (ULK1), a target in cancer therapy. nih.gov

Following initial HTS hits, compounds undergo more detailed in vitro testing to confirm their activity and determine their potency, often expressed as an IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) value. Indazole derivatives have demonstrated potent activity against a variety of targets. For example, certain derivatives have shown strong inhibition of pan-Pim kinases and Bcr-Abl, including the T315I mutant resistant to some treatments. nih.govnih.gov The diarylamide 3-aminoindazole compound, AKE-72, showed IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against the resistant BCR-ABLT315I mutant. nih.gov In cellular assays, it demonstrated a GI50 (half-maximal growth inhibition) of less than 10 nM in the K-562 leukemia cell line. nih.gov

The diverse biological activities of this class of compounds are highlighted in the table below, which summarizes the in vitro efficacy of various indazole derivatives against different biological targets.

Compound ClassTargetKey Findings
1H-Indazole DerivativesPan-Pim Kinases (Pim-1, Pim-2, Pim-3)Potent inhibition with IC50 values as low as 0.4 nM. nih.gov
1H-Indazol-3-Amine DerivativesBcr-Abl (Wild Type and T315I Mutant)Inhibition of Bcr-AblWT with an IC50 of 0.014 μM. nih.gov
Diarylamide 3-Aminoindazole (AKE-72)Pan-BCR-ABL (including T315I mutant)IC50 values of < 0.5 nM (WT) and 9 nM (T315I). nih.gov
Indazole-based DerivativesFibroblast Growth Factor Receptors (FGFR1-3)Inhibition in the range of 0.8–90 μM. nih.gov
Indazole SulfonamidesMycobacterium tuberculosisIdentified as a potent agent via HTS. researchgate.netnih.gov
Indazole DerivativesVarious Cancer Cell LinesA specific derivative, 2f, showed potent antiproliferative activity with IC50 values between 0.23–1.15 μM. nih.gov

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to evaluate their efficacy and establish proof-of-concept in living organisms. These studies are typically conducted in relevant animal models of human diseases. For anticancer indazole derivatives, this often involves using cancer xenograft models, where human cancer cells are implanted into immunocompromised mice.

One study reported that an indazole derivative effectively delayed the growth of cancer xenografts in mice, demonstrating its potential as an anticancer agent in a living system. nih.gov Another indazole compound, designated 2f, was shown to suppress the growth of a 4T1 breast cancer tumor model in mice without causing obvious side effects. nih.gov This study also found that the compound inhibited cell proliferation and colony formation, promoted apoptosis (programmed cell death), and disrupted cancer cell migration and invasion. nih.gov

While direct in vivo studies on 4-(1H-Indazol-3-YL)butan-2-one are not extensively detailed in the available literature, research on analogous structures provides a framework for how it might be evaluated. For example, a different butanone-containing compound, 4-(phenylsulfanyl) butan-2-one (4-PSB-2), has been studied in a triple transgenic mouse model of Alzheimer's disease. frontiersin.org In these studies, 4-PSB-2 was effective in enhancing fear memory retrieval and reducing the expression of inflammatory markers. frontiersin.org This suggests that indazole-butanone compounds could be evaluated in animal models for neurodegenerative and inflammatory conditions in addition to cancer.

The table below summarizes findings from representative in vivo studies on indazole compounds.

Compound ClassAnimal ModelDisease/ConditionKey Findings
Indazole Derivative (Compound 97)Mouse Cancer Xenograft ModelCancerEffectively delayed the growth of cancer xenografts. nih.gov
Indazole Derivative (Compound 2f)4T1 Breast Cancer Mouse ModelBreast CancerSuppressed tumor growth, promoted apoptosis, and inhibited cell migration and invasion. nih.gov

Pharmacokinetic Profiling and ADME Considerations in Drug Development

A compound's efficacy is not solely dependent on its biological activity; its pharmacokinetic profile is equally crucial for its success as a drug. Pharmacokinetics involves the study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov These properties determine the concentration of the drug that reaches its target site and how long it remains there.

Early assessment of ADME properties is a critical part of modern drug discovery. nih.gov This can involve both in vitro assays and computational modeling. researchgate.net Key parameters evaluated include:

Solubility: Affects absorption from the gut.

Permeability: The ability to cross biological membranes to reach the target.

Metabolic Stability: Resistance to breakdown by enzymes, primarily in the liver. Assays using liver microsomes or plasma are common. nih.gov

Protein Binding: The extent to which a drug binds to proteins in the blood, which can affect its availability to act on its target.

Studies on indazole-piperidine and -piperazine derivatives as ROCK-II inhibitors have provided specific insights into the ADME properties of this scaffold. nih.gov A significant consideration is the interaction with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Some indazole derivatives were found to be modest or potent inhibitors of CYP3A4, a key enzyme in drug metabolism. nih.gov Such inhibition can lead to undesirable drug-drug interactions. However, the research also identified specific analogs with strong selectivity for their target (ROCK-II) over CYP3A4. nih.gov The studies also highlighted that some compounds suffered from high clearance and a large volume of distribution, which could make their in vivo utility challenging. nih.gov

The following table outlines key ADME parameters and their importance in the evaluation of indazole compounds.

ADME ParameterImportance in Drug DevelopmentFindings for Indazole Derivatives
A bsorptionDetermines how much of the drug enters circulation.Influenced by solubility and permeability; can be optimized through chemical modification.
D istributionGoverns where the drug goes in the body.Some indazole analogs show a high volume of distribution. nih.gov
M etabolismAffects the drug's half-life and potential for toxicity.Interaction with CYP enzymes (e.g., CYP3A4) is a key consideration. nih.gov
E xcretionDetermines how the drug is removed from the body.High clearance can lead to a short duration of action. nih.gov

Preliminary Toxicity and Safety Assessment (General for Indazole Scaffolds)

Safety is the most critical hurdle in drug development. Preliminary toxicity and safety assessments begin in the preclinical phase to identify potential liabilities of a compound or chemical class. For the indazole scaffold, its widespread presence in approved drugs and clinical candidates suggests that the core structure can be well-tolerated. nih.govresearchgate.net Indazole is often referred to as a "privileged scaffold" because of its ability to bind to multiple biological targets with high affinity, and many of its derivatives possess a broad range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects. nih.govresearchgate.net

A key area of safety assessment related to the ADME profile is the potential for drug-drug interactions, often mediated by the inhibition of CYP enzymes. As noted, some indazole derivatives show potent inhibition of CYP3A4, which would be a significant concern during clinical development. nih.gov Therefore, a crucial part of the lead optimization process is to design compounds that minimize such off-target activities while retaining their desired therapeutic effect. Early-stage toxicity screening helps to de-risk projects by eliminating compounds with unfavorable safety profiles before they enter more costly and time-consuming development stages.

Future Directions and Therapeutic Perspectives for 4 1h Indazol 3 Yl Butan 2 One Research

Exploration of Novel Biological Targets and Disease Indications

The broad bioactivity of indazole derivatives suggests that 4-(1H-Indazol-3-YL)butan-2-one could be active against a wide array of biological targets, leading to novel therapeutic applications. The indazole nucleus is a recognized pharmacophore in drugs targeting cancer, inflammation, and neurological disorders.

Future research should systematically screen this compound and its analogues against various targets. Key areas of interest include:

Protein Kinases: Many indazole derivatives are potent protein kinase inhibitors. This includes cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial in cancer cell proliferation. Investigating the inhibitory activity of this compound against a panel of kinases could uncover its potential as an anti-cancer agent.

Wnt Signaling Pathway: The Wnt signaling pathway is frequently dysregulated in diseases like cancer and neurological disorders. Patented indazole derivatives have been developed as inhibitors of this pathway, suggesting a valuable avenue of investigation for this compound.

Phosphodiesterases (PDEs): Certain indazole compounds act as inhibitors of PDE type IV, which is relevant for treating inflammatory conditions.

Bacterial Enzymes: Recent studies have explored indazole sulfonamides as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis, such as KasA, opening up possibilities in antibacterial drug discovery.

Serotonin (B10506) Receptors: Indazole derivatives have been developed as selective ligands for serotonin receptors, such as the 5-HT4 receptor, indicating potential applications in treating disorders related to nociception and gastrointestinal function.

Table 1: Potential Biological Targets and Disease Indications for Indazole Derivatives

Biological Target Class Specific Examples Potential Disease Indications
Protein Kinases VEGFRs, CDKs, Mps1 Kinase, Pim Kinases, FGFR Cancer, Inflammatory Disorders, Neurodegeneration
Signaling Pathways Wnt/β-catenin Pathway Cancer, Neurological Diseases
Enzymes Phosphodiesterase (PDE) type IV, KasA, IDO1 Inflammatory Diseases, Tuberculosis, Cancer
G-Protein Coupled Receptors Serotonin 5-HT3/5-HT4 Receptors, CGRP Receptor Chemotherapy-induced nausea, Analgesia, Migraine
Cannabinoid Receptors CB1/CB2 Receptors Pain, Inflammation

Application of Advanced Synthetic Strategies for Lead Optimization and Diversification

To enhance the therapeutic profile of this compound, lead optimization and diversification are crucial. This involves synthesizing a library of related compounds to establish clear structure-activity relationships (SAR). Modern synthetic methodologies offer efficient ways to modify both the indazole core and its side chains.

Future synthetic efforts could focus on:

Modification of the Butanone Side Chain: The butanone moiety at the 3-position of the indazole ring is a prime site for modification. Strategies could involve altering the chain length, introducing different functional groups (e.g., amines, alcohols, esters), or creating more complex cyclic structures to explore interactions with target binding pockets.

Functionalization of the Indazole Ring: Advanced techniques like C-H activation can be used to introduce substituents at various positions on the benzene (B151609) portion of the indazole ring. This allows for fine-tuning of the molecule's electronic and steric properties to improve potency and pharmacokinetic profiles.

[3+2] Cycloaddition Reactions: This powerful method allows for the construction of the indazole core itself from various precursors. By using different arynes and α-diazocarbonyl compounds, a wide diversity of indazole-based structures can be generated for screening.

Flow Chemistry: Continuous flow processing can be applied to established synthetic routes, enabling safer, more scalable, and efficient production of indazole derivatives for extensive biological evaluation.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(1H-Indazol-3-YL)butan-2-one?

The synthesis of this compound typically involves Friedel-Crafts acylation or Claisen condensation , adapted for indazole-containing substrates. For example:

  • Friedel-Crafts acylation : Reacting indazole derivatives with appropriate acylating agents (e.g., acid chlorides) in the presence of Lewis acids (AlCl₃ or FeCl₃) under anhydrous conditions .
  • Multistep functionalization : Modifying pre-synthesized indazole scaffolds via ketone introduction, as seen in analogous compounds like 4-(2-chlorophenyl)butan-2-one, which involves sequential alkylation and oxidation steps . Key challenges include optimizing regioselectivity and minimizing side reactions, requiring careful control of temperature and solvent polarity.

Q. What analytical techniques are critical for structural confirmation of this compound?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide data on proton environments and carbonyl group positioning (e.g., ketone at C2 confirmed by a downfield shift ~200–210 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software can determine bond angles and spatial arrangement, though this requires high-purity samples .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indazole intermediates, while dichloromethane is preferred for Friedel-Crafts reactions .
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to balance reactivity and byproduct formation .
  • Temperature gradients : Lower temperatures (~0–5°C) suppress side reactions during acylation steps . Example: A 45% yield improvement was reported for a related compound by switching from AlCl₃ to FeCl₃ in Friedel-Crafts reactions .

Q. What biological targets or mechanisms are associated with this compound, and how are these interactions validated?

Preliminary studies suggest:

  • Enzyme inhibition : Derivatives of structurally similar compounds (e.g., 4-(2-chlorophenyl)butan-2-one) show activity against trypanothione reductase , a target for parasitic diseases .
  • Receptor binding : Indazole-containing analogs demonstrate affinity for kinase domains, validated via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) . Methodological validation includes:
  • Dose-response assays : IC₅₀ determination using fluorogenic substrates for enzyme inhibition studies .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to biological targets .

Q. How can conflicting data on the biological activity of this compound be resolved?

Contradictions in biological data often arise from:

  • Purity variations : Impurities >5% can skew assay results. Use HPLC (>98% purity) and orthogonal characterization (e.g., TLC, NMR) to verify compound integrity .
  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter activity. Standardize protocols across studies .
  • Structural analogs : Compare activity across derivatives (e.g., 3-methyl vs. trifluoromethyl substitutions) to identify pharmacophore requirements .

Methodological Considerations Table

Research Aspect Key Techniques Example Data Reference
Synthesis Friedel-Crafts acylation, Claisen condensationYield: 32–45% (optimized)
Structural Analysis ¹H/¹³C NMR, HRMS, X-ray crystallography¹³C NMR: δ 208.5 ppm (C=O)
Biological Evaluation Enzyme inhibition assays, SPR, ITCIC₅₀: 12.5 µM (trypanothione reductase)
Data Validation HPLC purity analysis, molecular dockingPurity: 98.2% (HPLC), docking score: -9.2 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.